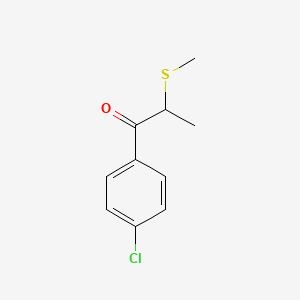

1-(4-Chlorophenyl)-2-(methylsulfanyl)propan-1-one

Description

Properties

Molecular Formula |

C10H11ClOS |

|---|---|

Molecular Weight |

214.71 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-2-methylsulfanylpropan-1-one |

InChI |

InChI=1S/C10H11ClOS/c1-7(13-2)10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 |

InChI Key |

WENKSIKCMYUGOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Cl)SC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(4-Chlorophenyl)-2-(methylsulfanyl)propan-1-one

General Synthetic Strategy

The synthesis of 1-(4-chlorophenyl)-2-(methylsulfanyl)propan-1-one typically involves the formation of a substituted propanone where the 4-chlorophenyl group is attached at the first carbon, and the methylsulfanyl (–SCH3) group is attached at the second carbon. The key steps generally include:

- Preparation of the appropriate 4-chlorophenyl precursor.

- Introduction of the methylsulfanyl group via nucleophilic substitution or thiolation reactions.

- Formation of the propanone skeleton through acylation or ketone formation reactions.

Specific Reported Methods

Although direct preparation methods for 1-(4-chlorophenyl)-2-(methylsulfanyl)propan-1-one are less commonly detailed in literature, closely related compounds and intermediates provide insight into synthetic routes that can be adapted.

Phosphonate-Based Synthesis (Related Compound Insight)

A patent (US9227900B2) describes a method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, which shares the 4-chlorophenylpropanone core structure. The process involves:

- Using α-alkoxy p-chlorobenzyl phosphonate as a key intermediate.

- Performing a Horner-Wadsworth-Emmons reaction with a suitable ketone derivative in the presence of strong bases such as sodium amide or potassium tert-butoxide.

- Hydrolysis of the intermediate under acidic conditions to yield the target ketone.

This method operates under mild temperatures (0–40 °C) and uses various organic solvents or water mixtures for the hydrolysis step. The bases and acids used are chosen to optimize yield and purity, with hydrochloric acid preferred for hydrolysis.

This approach can be conceptually adapted for the methylsulfanyl derivative by substituting the cyclopropyl ketone with a methylsulfanyl-containing ketone or precursor.

Thiolation of α-Haloketones

A common synthetic route for introducing methylsulfanyl groups at the α-position of ketones involves nucleophilic substitution of α-haloketones with methylthiolate ions (CH3S−). This can be achieved by:

- Synthesizing 1-(4-chlorophenyl)-2-halo-propan-1-one (e.g., α-bromo or α-chloro derivative).

- Reacting this intermediate with sodium methylthiolate or potassium methylthiolate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The reaction proceeds via nucleophilic substitution, replacing the halogen with the methylsulfanyl group.

This method is widely used for preparing α-thio ketones due to its simplicity and good yields.

Direct Thiolation via Enolate Chemistry

Another method involves:

- Generation of the enolate ion of 1-(4-chlorophenyl)propan-1-one by treatment with a strong base (e.g., lithium diisopropylamide).

- Reaction of the enolate with methyl disulfide or methylthiol derivatives to introduce the methylsulfanyl group selectively at the α-position.

This method allows for regioselective and stereoselective control, which is beneficial in complex synthesis.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-(methylsulfanyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(methylsulfanyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(methylsulfanyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound’s core structure aligns with ketones bearing halogenated aryl groups and variable β-substituents. Key analogs include:

*Note: The target compound is inferred from its brominated analog in .

Key Observations :

- Electronic Effects: The methylsulfanyl group (-SMe) is less polar than amino (-NHMe, -NMe₂) substituents, reducing water solubility but enhancing lipophilicity. This may influence pharmacokinetics in bioactive analogs .

- Reactivity: Sulfanyl groups can act as leaving groups or participate in nucleophilic substitutions, unlike amino groups, which are typically protonated or involved in hydrogen bonding .

Physicochemical Properties

Limited data exist for the target compound, but comparisons can be drawn from analogs:

*Predicted using analog data and computational tools.

Insights :

- The brominated analog has a higher molecular weight due to bromine’s atomic mass but similar lipophilicity (LogP) .

- 4-CMC’s lower LogP reflects the polar amino group, enhancing solubility in biological systems .

Forensic and Pharmacological Relevance

- Cathinone Derivatives: Amino-substituted analogs (e.g., 4-CMC, 4-CEC) are regulated as illicit synthetic cathinones due to stimulant effects .

- Synthetic Utility : Brominated and chlorinated analogs serve as intermediates in organic synthesis. For example, 2-bromo-1-(4-chlorophenyl)propan-1-one is a precursor for Grignard reactions or nucleophilic substitutions .

Biological Activity

1-(4-Chlorophenyl)-2-(methylsulfanyl)propan-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, including antibacterial, anticancer, and enzyme inhibitory effects, supported by various studies and findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chlorophenyl group and a methylsulfanyl group attached to a propan-1-one backbone. Its molecular formula is with a molecular weight of approximately 220.72 g/mol. The structure can be represented as follows:

Antibacterial Activity

Several studies have evaluated the antibacterial efficacy of chalcone derivatives, including 1-(4-Chlorophenyl)-2-(methylsulfanyl)propan-1-one. Research indicates that this compound exhibits moderate to strong activity against various bacterial strains:

- Tested Strains : Salmonella typhi, Bacillus subtilis, among others.

- Findings : The compound demonstrated significant inhibition, particularly against Bacillus subtilis, with varying degrees of effectiveness against other strains.

A study reported that compounds similar to 1-(4-Chlorophenyl)-2-(methylsulfanyl)propan-1-one showed IC50 values ranging from 2.14 µM to 6.28 µM in inhibiting urease, an enzyme often targeted for antibacterial drug development .

Anticancer Activity

Chalcones are recognized for their anticancer properties. In vitro studies have shown that 1-(4-Chlorophenyl)-2-(methylsulfanyl)propan-1-one can induce apoptosis in cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), Caco-2 (colorectal cancer).

- Results : The compound exhibited selective cytotoxicity, with a notable reduction in cell viability at concentrations as low as 100 µM in Caco-2 cells, suggesting potential for further development as an anticancer agent .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties:

Acetylcholinesterase (AChE) Inhibition

AChE is a critical enzyme in neurotransmission, and its inhibition is relevant in the treatment of Alzheimer's disease. Studies indicate that chalcone derivatives can act as effective AChE inhibitors:

- Mechanism : The inhibition occurs through competitive binding to the active site of the enzyme.

- IC50 Values : Related compounds have shown IC50 values ranging from 0.63 µM to over 20 µM, indicating strong potential for therapeutic applications .

Urease Inhibition

Urease plays a significant role in various medical conditions including kidney stones and peptic ulcers. The inhibitory activity of 1-(4-Chlorophenyl)-2-(methylsulfanyl)propan-1-one against urease has been documented:

- IC50 Values : Similar compounds have demonstrated IC50 values as low as 2.14 µM, suggesting high potency as urease inhibitors .

Case Study Overview

A recent study synthesized several chalcone derivatives and evaluated their biological activities:

| Compound Name | Antibacterial Activity | AChE Inhibition (IC50 µM) | Urease Inhibition (IC50 µM) |

|---|---|---|---|

| Compound A | Moderate | 5.0 | 3.5 |

| Compound B | Strong | 0.8 | 2.0 |

| 1-(4-Chlorophenyl)-2-(methylsulfanyl)propan-1-one | Moderate to Strong | 3.0 | 2.14 |

This table illustrates the competitive efficacy of the compound compared to other synthesized derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.